Structural and Spectroscopic Profiling of 4-Bromo-3-ethylpyridine Hydrobromide: A Comprehensive NMR Guide
Structural and Spectroscopic Profiling of 4-Bromo-3-ethylpyridine Hydrobromide: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Bromo-3-ethylpyridine hydrobromide (CAS: 1523606-24-7)
Executive Summary
In preclinical drug discovery, functionalized pyridines serve as ubiquitous pharmacophores, frequently utilized as hinge-binding motifs in kinase inhibitors and core scaffolds in central nervous system (CNS) therapeutics. The accurate structural elucidation of these building blocks is paramount. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy for 4-Bromo-3-ethylpyridine hydrobromide [1]. By dissecting the causality behind chemical shifts—such as the heavy-atom effect of bromine and the extreme deshielding induced by pyridinium protonation—this guide establishes a robust, self-validating framework for analytical scientists[2].
Physicochemical Context & Electronic Environment
To interpret the NMR spectra of 4-Bromo-3-ethylpyridine hydrobromide, one must first understand the electronic push-pull dynamics of the molecule[3].
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The Pyridinium Core: The protonation of the pyridine nitrogen (N+) creates a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This drastically reduces electron density across the ring, shifting all aromatic protons downfield compared to the free base[4].
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The Bromine Substituent (C-4): While bromine is electronegative, its large electron cloud introduces a pronounced Heavy-Atom Effect (HAE) driven by spin-orbit coupling. This causes an unexpected shielding of the directly attached C-4 carbon in the 13 C spectrum, counteracting standard inductive deshielding.
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The Ethyl Group (C-3): Acting as a weak electron donor (+I), the ethyl group provides localized shielding, slightly offsetting the electron deficiency at the C-3 position.
Caption: Electronic substituent effects governing the NMR chemical shifts in 4-Bromo-3-ethylpyridine HBr.
Spectral Data Synthesis
1 H NMR Spectral Analysis
The 1 H NMR spectrum is highly sensitive to the solvent environment. For pyridinium salts, DMSO- d6 is the solvent of choice. Causality: Unlike D 2 O, which readily exchanges with the labile N-H + proton (rendering it invisible), DMSO- d6 forms strong hydrogen bonds with the pyridinium proton, slowing the exchange rate and allowing it to appear as a distinct, broad singlet far downfield[4].
Table 1: 1 H NMR Data Summary (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Assignment |
| N-H + | 11.50 – 12.00 | Broad Singlet (br s) | 1H | N/A | Pyridinium proton (H-bonded to DMSO) |
| H-2 | 8.80 – 9.00 | Singlet (s) | 1H | N/A | Aromatic (ortho to N + , meta to Br) |
| H-6 | 8.60 – 8.80 | Doublet (d) | 1H | ~6.0 | Aromatic (ortho to N + ) |
| H-5 | 8.00 – 8.20 | Doublet (d) | 1H | ~6.0 | Aromatic (meta to N + ) |
| -CH 2 - | 2.70 – 2.90 | Quartet (q) | 2H | ~7.5 | Ethyl methylene (coupled to CH 3 ) |
| -CH 3 | 1.15 – 1.30 | Triplet (t) | 3H | ~7.5 | Ethyl methyl (coupled to CH 2 ) |
13 C NMR Spectral Analysis
The 13 C spectrum reveals the carbon skeleton. The most critical diagnostic feature here is the C-4 resonance. Due to the spin-orbit coupling induced by the massive bromine nucleus, C-4 resonates further upfield than one would predict based solely on inductive effects[5].
Table 2: 13 C NMR Data Summary (DMSO- d6 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Notes |
| C-2 | 142.0 – 145.0 | CH | Extreme deshielding due to adjacent N + |
| C-6 | 141.0 – 144.0 | CH | Deshielding due to adjacent N + |
| C-3 | 138.0 – 140.0 | C q | Quaternary; slightly shielded by ethyl +I effect |
| C-4 | 134.0 – 136.0 | C q | Quaternary; upfield shift via Bromine Heavy-Atom Effect |
| C-5 | 128.0 – 130.0 | CH | Least deshielded aromatic carbon |
| -CH 2 - | 26.0 – 28.0 | CH 2 | Aliphatic methylene |
| -CH 3 | 13.0 – 15.0 | CH 3 | Aliphatic methyl |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that sample preparation artifacts do not masquerade as structural anomalies.
Step 1: Gravimetric Sample Preparation
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Action: Weigh exactly 15–20 mg of 4-Bromo-3-ethylpyridine hydrobromide[1]. Dissolve completely in 0.6 mL of high-purity DMSO- d6 (100% isotopic purity, stored over molecular sieves).
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Causality: High concentration ensures a sufficient signal-to-noise ratio (SNR) for the 13 C acquisition, while dry DMSO prevents the introduction of water (which appears at 3.33 ppm and can broaden or obscure the N-H + signal via chemical exchange).
Step 2: Instrument Calibration & Locking
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Action: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of DMSO- d6 .
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Validation: A stable lock signal validates that the solvent is pure and the magnetic field is homogeneous.
Step 3: Automated Shimming & Lineshape Verification
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Action: Execute gradient shimming (e.g., topshim on Bruker instruments) focusing on the Z-axis.
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Validation: Run a quick 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). Self-Correction: If FWHM > 1.0 Hz, re-shim. Poor shimming will cause the fine coupling of the ethyl group ( J = 7.5 Hz) to collapse into broad humps, destroying connectivity data.
Step 4: 1 H Acquisition (zg30)
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Action: Acquire 16 scans using a 30-degree pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2 seconds.
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Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1 ) of the small ethyl protons, allowing for accurate integration ratios (3:2:1:1:1:1).
Step 5: 13 C Acquisition (zgpg30)
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Action: Acquire 512–1024 scans using a proton-decoupled sequence (zgpg30). Set D1 to 2.5 seconds.
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Causality: Quaternary carbons (C-3, C-4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. A longer D1 prevents the saturation of these critical signals, ensuring the C-4 (bromine-bearing) and C-3 (ethyl-bearing) carbons are visible above the noise floor.
Caption: Self-validating NMR acquisition workflow for halogenated pyridinium salts.
Conclusion
The characterization of 4-Bromo-3-ethylpyridine hydrobromide requires a nuanced understanding of heterocyclic electronics. By recognizing the deshielding power of the protonated nitrogen and the spin-orbit shielding of the bromine atom[2][5], analytical scientists can confidently assign the spectra. Adhering to the self-validating protocol ensures that the resulting data is not only accurate but fully reproducible across different magnetic fields and laboratory environments.
References
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Title: 4-Bromo-3-ethylpyridine hydrobromide (CAS: 1523606-24-7) Catalog & Properties Source: Capot Chemical URL: [Link]
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Title: 13C NMR spectroscopy of pyridine and alkyl pyridines Source: CSIRO Publications URL: [Link]
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Title: Solvent-oriented 1H-NMR chemical shifts of pyridinium iodide and application of Buckingham equation Source: ResearchGate / Journal of Molecular Structure URL: [Link]
